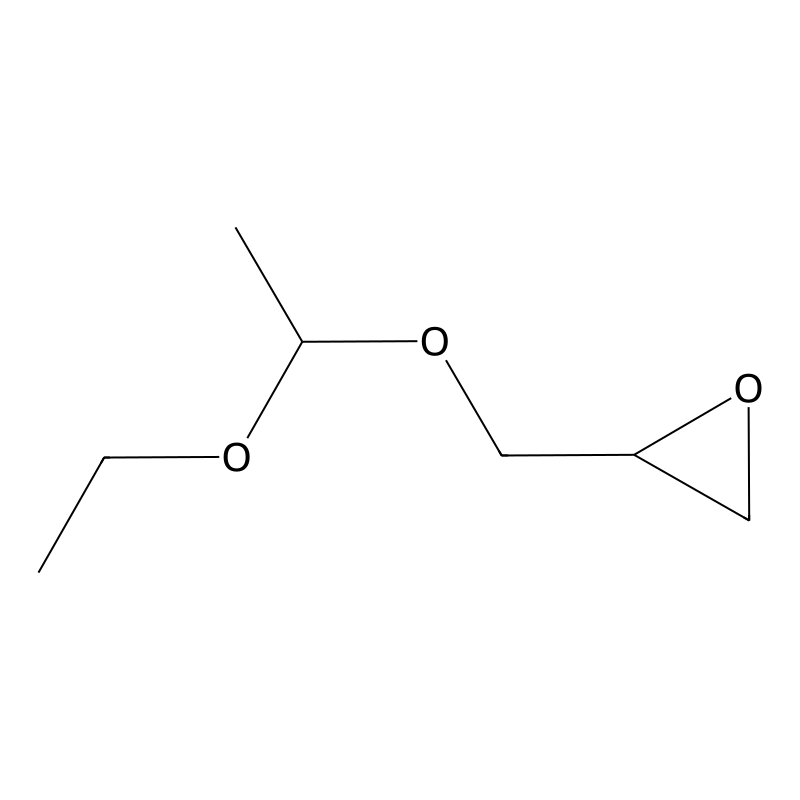

2,3-Epoxy-1-(1-ethoxyethoxy)propane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Complexation with Metal Ions:

,3-Epoxy-1-(1-ethoxyethoxy)propane has been investigated for its ability to form stable complexes with various metal ions. Studies have shown that it can complex with metal ions like cadmium(II), copper(II), and nickel(II) [1]. These complexes exhibit potential applications in areas such as catalysis, separation science, and material science [1].

Source

[1] EAA41685 | 4416-85-7 | 2,3-Epoxy-1-(1-ethoxyethoxy)propane,

Cationic Polymerization:

,3-Epoxy-1-(1-ethoxyethoxy)propane can undergo cationic polymerization, a process where a positively charged initiator triggers the formation of long, chain-like molecules. This property allows it to be used as a starting material for the synthesis of various polymers with potential applications in areas like coatings, adhesives, and drug delivery [2].

Source

[2] 2,3-Epoxy-1-(1-ethoxyethoxy)propane - [E8608],

Other Potential Applications:

While research on 2,3-Epoxy-1-(1-ethoxyethoxy)propane is still ongoing, its unique properties suggest potential applications in other areas beyond complexation and polymerization. These include:

- Flame retardants: Due to the presence of the epoxy group, the molecule may have flame-retardant properties [3].

- Lubricant additives: The ethoxy groups might contribute to lubricating properties [3].

- Solvents: The molecule's solubility in various organic solvents makes it a potential candidate for use in various applications requiring specific solvents [3].

2,3-Epoxy-1-(1-ethoxyethoxy)propane is classified as an epoxide, a three-membered cyclic ether known for its high reactivity due to the strained ring structure. The compound is a colorless liquid that is typically insoluble in water but can dissolve in organic solvents. Its structure features an epoxy group at the 2,3 positions of a propane backbone, along with an ethoxyethoxy substituent that enhances its solubility and reactivity .

- Ring-opening Reactions: The epoxide ring can undergo nucleophilic attack by various nucleophiles, leading to the formation of diols or other derivatives.

- Polymerization: Under certain conditions, such as heat or the presence of catalysts, this compound can polymerize. This process can be vigorous and may lead to the formation of complex polymeric structures .

- Reactions with Acids and Bases: The compound reacts with strong acids and bases, which can facilitate ring-opening or other transformations .

The synthesis of 2,3-Epoxy-1-(1-ethoxyethoxy)propane typically involves:

- Epoxidation Reactions: This can be achieved through the reaction of alkenes with peracids or other oxidizing agents.

- Etherification: The introduction of the ethoxyethoxy group may involve etherification reactions using appropriate alcohols and alkyl halides under acidic conditions .

The applications of 2,3-Epoxy-1-(1-ethoxyethoxy)propane span various fields:

- Chemical Intermediates: It serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.

- Polymer Chemistry: Due to its ability to polymerize, it is explored for use in creating new materials with specific properties.

- Metal Complexation: The compound can form stable complexes with metal ions, which may have implications in catalysis and materials science .

Interaction studies involving 2,3-Epoxy-1-(1-ethoxyethoxy)propane are crucial for understanding its behavior in biological systems and its potential toxicological effects. Epoxides generally have a propensity to react with nucleophiles such as glutathione or proteins, which may lead to modifications that impact cellular functions. Further research is needed to delineate these interactions explicitly for this compound.

Several compounds share structural similarities with 2,3-Epoxy-1-(1-ethoxyethoxy)propane. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1,2-Epoxypropane | Epoxide | Simple epoxide used as a precursor |

| 1,2-Epoxy-3-methylbutane | Epoxide | Similar reactivity; branched structure |

| 2-Methyl-2-(1-methylethyl)oxirane | Epoxide | Contains a methyl group; differing reactivity |

Uniqueness of 2,3-Epoxy-1-(1-ethoxyethoxy)propane

What sets 2,3-Epoxy-1-(1-ethoxyethoxy)propane apart from these similar compounds is its specific substitution pattern that includes an ethoxyethoxy group. This feature not only influences its solubility but also alters its reactivity profile compared to simpler epoxides. The presence of this substituent may enhance interactions in biological systems and provide unique pathways for chemical transformations.

2,3-Epoxy-1-(1-ethoxyethoxy)propane exhibits characteristics typical of epoxide compounds, which are inherently strained three-membered ring systems. The epoxide ring strain energy for this compound is approximately 25 kilocalories per mole, consistent with other epoxide compounds [1] [2]. This substantial ring strain arises from the deviation of the carbon-oxygen-carbon bond angle from the ideal tetrahedral geometry, with the actual angle being approximately 60 degrees instead of the optimal 109.5 degrees [3] [4].

The thermodynamic stability of 2,3-Epoxy-1-(1-ethoxyethoxy)propane is significantly influenced by its ring strain. The compound's high reactivity stems from this strain, which effectively reduces the activation energy required for ring-opening reactions [3] [4]. Studies on similar epoxide compounds have shown that the ring strain energy contributes to the overall thermodynamic driving force for various reactions, including nucleophilic attacks and metal coordination [5] [6].

The molecular structure features a three-membered oxirane ring attached to a propane backbone with an ethoxyethoxy substituent. This structural arrangement not only maintains the characteristic high reactivity of epoxides but also enhances solubility and provides additional functionalization sites [8]. The compound's density of 1.0 ± 0.1 grams per cubic centimeter and boiling point of 176.3 ± 15.0 degrees Celsius reflect its moderate molecular weight of 146.18 grams per mole [9] [8].

Solubility Parameters and Partition Coefficients

The solubility behavior of 2,3-Epoxy-1-(1-ethoxyethoxy)propane is characterized by its insolubility in water but solubility in organic solvents such as dimethyl sulfoxide and ethanol [10] [11]. This behavior is consistent with the compound's estimated Hansen solubility parameters, which can be predicted based on its molecular structure and functional groups [12] [13].

For compounds containing epoxide rings and ether linkages, the Hansen solubility parameters typically show moderate dispersion forces, low to moderate polarity, and limited hydrogen bonding capability [14] [15]. The ethoxyethoxy substituent contributes to the compound's overall solubility profile by providing additional polar interactions while maintaining organic solvent compatibility [16] [14].

The partition coefficient behavior of 2,3-Epoxy-1-(1-ethoxyethoxy)propane suggests favorable distribution in organic phases compared to aqueous systems. This property is particularly relevant for its applications in organic synthesis and polymer chemistry, where organic solvent systems are commonly employed [11]. The compound's vapor pressure of 1.5 ± 0.3 millimeters of mercury at 25 degrees Celsius indicates moderate volatility, which affects its handling and processing characteristics [9] [8].

Polymerization Behavior Under Various Conditions

2,3-Epoxy-1-(1-ethoxyethoxy)propane demonstrates significant potential for cationic polymerization, a process initiated by positively charged species that trigger the formation of polymer chains [18]. The compound's epoxide ring serves as the reactive site for ring-opening polymerization, where the ring strain provides the thermodynamic driving force for chain propagation [19] [20].

Under cationic polymerization conditions, the compound can undergo controlled polymerization at ambient temperatures using appropriate initiators such as pentacarbomethoxycyclopentadiene [19]. The polymerization mechanism involves the formation of oxocarbenium ion intermediates, which propagate through successive ring-opening reactions of additional epoxide monomers [19] [21]. The ethoxyethoxy substituent influences the polymerization kinetics by affecting the electron density at the epoxide ring and providing steric considerations for chain growth [18] [21].

The polymerization behavior varies significantly under different conditions. In the presence of Lewis acids, the compound undergoes rapid polymerization with the formation of highly branched polymer networks [22] [23]. Temperature control is crucial, as elevated temperatures can lead to uncontrolled polymerization and potential decomposition [19] [21]. The compound's flash point of 55.4 ± 17.7 degrees Celsius necessitates careful temperature management during polymerization processes [9] [8].

Studies on similar epoxide compounds have shown that the polymerization can be controlled through the choice of initiator, solvent, and reaction conditions [19] [20]. The resulting polymers exhibit properties suitable for applications in coatings, adhesives, and specialty materials [18]. The molecular weight and polydispersity of the resulting polymers can be controlled through the manipulation of reaction parameters and the use of appropriate chain transfer agents [19] [21].

Complexation Dynamics with Metal Ions

2,3-Epoxy-1-(1-ethoxyethoxy)propane exhibits notable ability to form stable complexes with various metal ions, particularly transition metals such as cadmium(II), copper(II), and nickel(II) [24]. The complexation occurs primarily through coordination of the epoxide oxygen atom to the metal center, with the oxygen's lone pairs acting as electron donors [25] [24].

The complexation dynamics are influenced by several factors, including the metal ion's electronic configuration, coordination number preferences, and the steric environment around the epoxide ring [26] [27]. Studies have shown that the compound forms stable complexes with cadmium(II) and copper(II) ions, with the metal centers adopting geometries that minimize steric hindrance while maximizing orbital overlap [24] [28].

The coordination chemistry of 2,3-Epoxy-1-(1-ethoxyethoxy)propane with metal ions follows patterns similar to other epoxide ligands. The epoxide oxygen acts as a Lewis base, donating electron density to the metal center's empty orbitals [29] [30]. This coordination can activate the epoxide ring toward nucleophilic attack, making these complexes potentially useful in catalytic applications [31] [27].

Metal complex formation with nickel(II) results in tetracoordinate complexes with distorted geometries, while copper(II) complexes may exhibit different coordination modes depending on the reaction conditions [26] [28]. The stability of these complexes varies with the metal ion, with some showing enhanced stability due to favorable electronic interactions between the metal d-orbitals and the epoxide oxygen's lone pairs [24] [32].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant